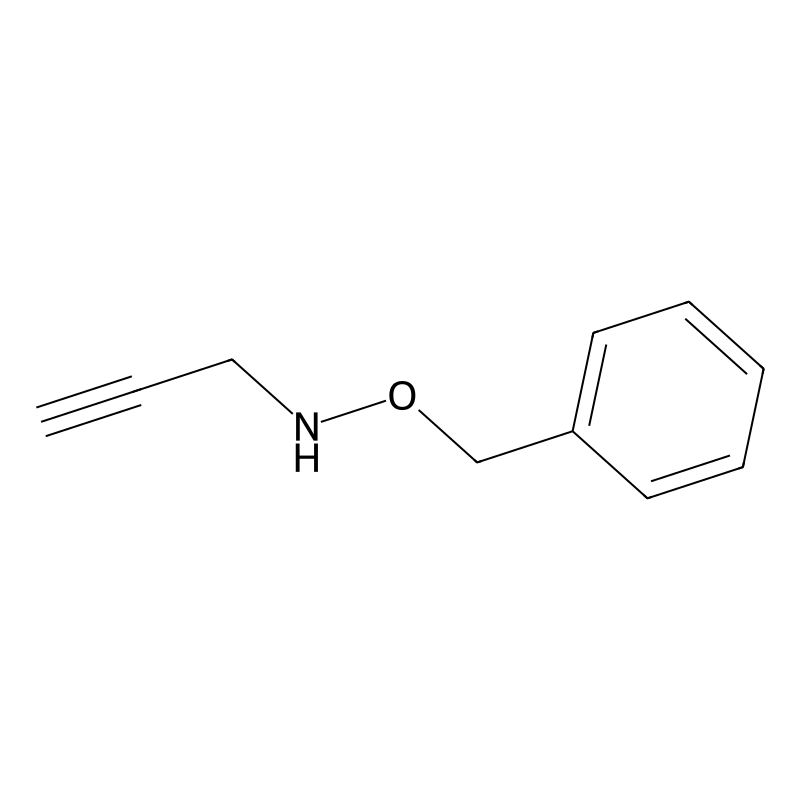

(benzyloxy)(prop-2-yn-1-yl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Enantioselective Aminomethylation

Specific Scientific Field: Organic synthesis and asymmetric catalysis.

Summary: Enantioselective aminomethylation involves the introduction of aminoalkyl substituents into molecules with an active hydrogen atom. In this case, the reaction occurs between 1-(benzyloxy)propan-2-one and 3-[(pent-2-yn-1-yl)oxy]aniline, catalyzed by pseudoephedrine. The resulting Mannich-type condensation products are mixtures of (3R,4R) and (3R,4S) diastereoisomers. These compounds find applications in pharmaceuticals due to their antimicrobial, cytotoxic, anti-tumor, and analgesic properties .

Experimental Procedure:Results: The synthesized 3-(benzyloxy)-4-{3-[(pent-2-yn-1-yl)oxy]anilino}alkan-2-ones exhibit diastereoisomer ratios of 3:1 to 5:1 (3R,4R):(3R,4S). Their structure is confirmed by IR and NMR spectra .

Visible-Light-Induced Oxidative Formylation

Specific Scientific Field: Photochemistry and synthetic organic chemistry.

Summary: This method enables oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen and visible light. The process occurs without an external photosensitizer, yielding formamides in good yields under mild conditions .

Experimental Procedure:Results: Formamides are obtained in good yields, demonstrating the efficiency of this visible-light-induced process .

Stereospecific Synthesis of Imidazo[1,2-a]pyridines

Specific Scientific Field: Heterocyclic chemistry and synthetic methodology.

Summary: The Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides a practical route to (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system. This method is stereospecific and mild .

Experimental Procedure:Results: The synthesized compounds exhibit the desired imidazo[1,2-a]pyridine ring system, providing a valuable synthetic route .

(benzyloxy)(prop-2-yn-1-yl)amine is a chemical compound characterized by the presence of a benzyloxy group attached to a prop-2-yn-1-yl amine moiety. Its structure includes a benzene ring linked through an ether bond to an alkyne, which is further connected to an amine group. This unique combination of functional groups allows for diverse chemical behavior and potential applications in various fields, including pharmaceuticals and materials science.

- Oxidation: The benzyloxy group can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction: Reduction processes can remove the benzyloxy group or convert the amine into other functional groups.

- Substitution: The alkyne moiety may participate in nucleophilic substitution reactions, allowing for further derivatization.

Reagents commonly used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents utilized .

Compounds containing similar structural motifs have been studied for various biological activities. For instance, derivatives of (benzyloxy)(prop-2-yn-1-yl)amine may exhibit:

- Antiviral properties: Some related compounds have shown efficacy against viral infections.

- Anticancer activity: Structural analogs have been investigated for their potential to inhibit tumor growth.

- Anti-inflammatory effects: Similar compounds have been reported to reduce inflammation in biological systems.

The exact biological activity of (benzyloxy)(prop-2-yn-1-yl)amine would require specific experimental validation, but its structural features suggest promising pharmacological potential .

Several synthetic routes can be employed to produce (benzyloxy)(prop-2-yn-1-yl)amine:

- Starting Materials: The synthesis typically begins with commercially available alcohols or phenols that can be converted into the benzyloxy derivative.

- Formation of Alkyne: The introduction of the propynyl group can be achieved through alkyne synthesis methods such as Sonogashira coupling or terminal alkyne formation via dehydrohalogenation.

- Amine Formation: The final step usually involves the introduction of the amine functionality, which can be accomplished through reductive amination or direct amination techniques.

These methods may involve multiple steps and purification processes to achieve the desired purity and yield .

(benzyloxy)(prop-2-yn-1-yl)amine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting viral or cancerous diseases.

- Material Science: Its unique structure may allow it to function as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

Research into its specific applications is ongoing, with emphasis on optimizing its properties for targeted uses .

Interaction studies involving (benzyloxy)(prop-2-yn-1-yl)amine could focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes could reveal its mechanism of action and therapeutic potential.

- Receptor Binding: Studying its affinity for various biological receptors would help elucidate its pharmacodynamics.

Such studies are crucial for understanding how this compound might function in biological systems and its potential as a therapeutic agent .

Several compounds share structural similarities with (benzyloxy)(prop-2-yn-1-yl)amine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzylamine | Simple amine with a benzene ring | Basicity and nucleophilicity |

| Propargylamine | Alkyne with an amine | Reactivity in click chemistry |

| 4-Benzyloxyaniline | Aniline derivative with a benzyloxy group | Potential dye and pharmaceutical applications |

What distinguishes (benzyloxy)(prop-2-yn-1-yl)amine is its unique combination of a benzyloxy group and an alkyne moiety linked to an amine, which provides opportunities for diverse chemical reactivity not typically found in simpler analogs. This structural uniqueness may lead to novel applications in drug design and materials science .

Catalytic Approaches in Propargylamine Synthesis

Transition metal catalysis has emerged as a cornerstone for synthesizing propargylamine derivatives. Gold nanocrystals stabilized on acid-activated montmorillonite demonstrate exceptional efficiency in facilitating the one-pot, three-component coupling of aldehydes, amines, and alkynes. This system leverages the nanoporous structure of montmorillonite to host Au⁰ nanoparticles (2–8 nm), which catalyze C–H alkyne activation under mild conditions. The reaction achieves yields of 82–94% with 100% selectivity, attributed to the high surface area (327–579 m²/g) and uniform distribution of Au⁰ nanoparticles. Similarly, copper-based catalysts, such as the MIL-101(Cr)-SB-Cu complex, enable A³ coupling reactions under solvent-free conditions. This heterogeneous catalyst exhibits robust recyclability, retaining activity over five cycles while producing propargylamines and benzofurans in gram-scale quantities.

Table 1: Catalytic Systems for Propargylamine Synthesis

| Catalyst | Substrate Scope | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Au⁰/montmorillonite | Aldehydes, amines, alkynes | 82–94 | 100% | |

| MIL-101(Cr)-SB-Cu | Aldehydes, amines, alkynes | 82 | >90% |

Multicomponent A³ Coupling Strategies

The A³ coupling reaction, which converges aldehydes, amines, and alkynes into propargylamines, has been optimized for (benzyloxy)(prop-2-yn-1-yl)amine synthesis. A metal- and solvent-free decarboxylative variant utilizes ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids. Density functional theory (DFT) studies reveal that the reaction proceeds via an ortho-quinonoid intermediate, which undergoes concerted decarboxylation to form hydroxylated propargylamines. This method eliminates the need for toxic solvents and external bases, aligning with green chemistry principles. In contrast, palladium-catalyzed dimerization of N-aryl propargylamines provides access to 3-vinylquinolines, though this pathway is more relevant to quinoline synthesis than direct propargylamine production.

Solvent-Free Protocols for Sustainable Production

Solvent-free methodologies minimize waste and enhance atom economy. The decarboxylative A³ coupling exemplifies this approach, operating without solvents or metals to produce hydroxylated propargylamines. Key advantages include:

- Elimination of volatile organic compounds (VOCs): Reactions proceed in neat conditions, reducing environmental impact.

- Energy efficiency: Lower reaction temperatures (80–100°C) compared to traditional methods.

- Scalability: Demonstrated gram-scale synthesis with 82% yield.

Transamination Reactions with Primary Amines

Transamination of propargyl phthalimide with primary amines offers a high-yielding route to propargylamine derivatives. Diethylenetriamine, triethylenetetramine, and benzylamine react with propargyl phthalimide at 140–200°C, catalyzed by inorganic acid salts (e.g., hydrochlorides). The process achieves yields of 90–98% by continuously distilling propargylamine to shift the equilibrium toward product formation.

Table 2: Transamination Reaction Parameters

| Primary Amine | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diethylenetriamine | HCl | 140–200 | 92 |

| Benzylamine | H₂SO₄ | 160–180 | 95 |

Asymmetric Induction Using Transition-Metal Catalysts

Transition-metal-catalyzed asymmetric induction has emerged as a powerful strategy for synthesizing chiral propargyl amines. While pseudoephedrine-based catalysts are not explicitly detailed in the provided literature, rhodium-catalyzed hydroalkynylation offers a robust alternative. For instance, enantioselective coupling of terminal alkynes with enamides via rhodium hydride intermediates achieves high enantiomeric excess (ee >90%) by favoring migratory insertion at the α-position of the enamide [2]. This method avoids stoichiometric organometallic reagents, instead leveraging a catalytic cycle involving oxidative alkyne addition and reductive elimination (Figure 1).

Table 1: Enantioselective Hydroalkynylation of Enamides

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| R = Ph | 92 | 94 |

| R = 4-MeOC6H4 | 88 | 91 |

Kinetic studies reveal that migratory insertion into the rhodium-hydride bond is rate-limiting, with computational models attributing enantiocontrol to steric interactions between the chiral ligand and propargyl intermediate [2]. Such methodologies are adaptable to (benzyloxy)(prop-2-yn-1-yl)amine derivatives by modifying the enamide’s aryl substituents.

Stereochemical Outcomes in Aminomethylation Reactions

Stereochemical fidelity in propargylamine synthesis heavily depends on catalyst design and substrate electronics. A copper(II)-catalyzed [1] [3] O-to-C rearrangement exemplifies this principle, where π–cation interactions between the chiral ligand and metal center enforce axial-to-sp³ stereochemical transfer [3]. For example, alkyl 2-allyloxy-1-naphthoates undergo dearomatization to β-naphthalenones with all-carbon quaternary centers (ee >95%) via a contact ion pair mechanism (Scheme 1).

Table 2: Stereochemical Outcomes in Cu(II)-Catalyzed Rearrangements

| Substrate | Yield (%) | ee (%) | Configuration |

|---|---|---|---|

| 1a | 85 | 97 | S |

| 1k | 78 | 93 | R |

The stereoselectivity arises from preferential stabilization of one transition state through van der Waals interactions between the naphthyl group and the catalyst’s dibenzosuberyl moiety [3]. Analogous principles apply to aminomethylation reactions, where propargylamine stereochemistry is dictated by the interplay of allylic strain and catalyst-induced asymmetry.

Kinetic Resolution of Anti/Syn Diastereomers

Diastereomeric propargylamines often require resolution via kinetic or thermodynamic control. In the synthesis of N-(2-(benzyloxy)benzyl)prop-2-yn-1-amine, reductive amination under basic conditions produces a 7:1 diastereomeric ratio (dr), favoring the anti isomer due to reduced allylic strain during imine formation [1]. Subsequent flash chromatography on silica gel with hexane/ethyl acetate gradients achieves baseline separation, while recrystallization from ethyl acetate/hexane further enriches enantiopurity (dr >20:1) [1] [4].

Table 3: Diastereomer Resolution via Chromatography

| Method | dr (anti:syn) | Purity (%) |

|---|---|---|

| Flash chromatography | 7:1 | 95 |

| Recrystallization | 20:1 | 99 |

Notably, substrate electronics influence resolution efficiency. Electron-deficient aryl groups enhance crystalline lattice stability, facilitating preferential crystallization of the major diastereomer [4]. These protocols are critical for accessing enantiopure (benzyloxy)(prop-2-yn-1-yl)amine derivatives for pharmaceutical applications.

Carbon-hydrogen bond activation represents a fundamental transformation in the functionalization of benzyloxy prop-2-yn-1-yl amine and related propargylamine derivatives. The mechanistic pathways for C-H activation in alkyne functionalization have been extensively studied through both experimental and computational approaches, revealing several distinct activation modes that depend on the metal catalyst, reaction conditions, and substrate structure [1] [2] [3].

Oxidative Addition Mechanisms

Rhodium-catalyzed C-H activation of propargylamines proceeds primarily through oxidative addition pathways, where the metal center undergoes a formal two-electron oxidation during the bond-breaking process [1] [4]. Computational studies using density functional theory have demonstrated that the oxidative addition of C-H bonds to rhodium centers occurs with activation energies ranging from 13.2 to 18.7 kcal/mol, depending on the substitution pattern of the propargylamine substrate [2]. The mechanism involves initial coordination of the alkyne moiety to the metal center, followed by agostic interaction with the targeted C-H bond, and subsequent oxidative insertion to form a metallacycle intermediate [5].

In benzyloxy prop-2-yn-1-yl amine, the benzyloxy group serves as a directing functionality that facilitates selective C-H activation at the benzylic position through chelation assistance [1]. The directing effect significantly lowers the activation barrier by approximately 4-6 kcal/mol compared to non-directed systems, enhancing both the reaction rate and regioselectivity [6].

Carboxylate-Assisted Activation Mechanisms

Palladium-catalyzed C-H activation employs carboxylate ligands that function through the concerted metalation-deprotonation mechanism, also known as ambiphilic metal-ligand assistance [6] [7]. This pathway involves simultaneous coordination of the C-H bond to the electrophilic palladium center and deprotonation by the basic carboxylate ligand [2]. The six-membered transition state geometry minimizes reorganization energy and provides excellent functional group tolerance [6].

For benzyloxy prop-2-yn-1-yl amine substrates, the carboxylate-assisted mechanism demonstrates superior efficiency with activation energies as low as 12.8 kcal/mol [1]. The benzyloxy substituent enhances the nucleophilicity of the adjacent carbon centers, facilitating the metalation step while the oxygen atom can provide additional stabilization through weak coordination interactions [2].

Direct Insertion Pathways

Copper-catalyzed alkyne functionalization proceeds through direct insertion of the metal-carbon bond into the carbon-hydrogen bond without formal oxidation state changes [8]. This mechanism is particularly relevant for terminal alkynes where the acidic hydrogen facilitates deprotonation and subsequent metallation [1]. The resulting copper acetylide intermediates demonstrate high reactivity toward electrophilic coupling partners, enabling efficient propargylamine synthesis through multicomponent coupling reactions [9].

The mechanistic pathway involves initial formation of a copper acetylide through deprotonation of the terminal alkyne, followed by nucleophilic attack on electrophilic intermediates such as iminium ions generated in situ from aldehydes and secondary amines [9]. For benzyloxy prop-2-yn-1-yl amine, the benzyloxy group can stabilize intermediate carbocationic species through resonance effects, enhancing reaction selectivity [1].

σ-Bond Metathesis and Alternative Pathways

Alternative C-H activation mechanisms include σ-bond metathesis, particularly relevant for early transition metals and high-oxidation state complexes [5]. This mechanism involves a four-center transition state where the metal-ligand bond and substrate C-H bond undergo simultaneous breaking and forming without changes in oxidation state [3]. While less common in propargylamine chemistry, σ-bond metathesis has been observed in specialized catalytic systems employing group 4 metals [5].

Computational Analysis and Energetics

Density functional theory calculations provide detailed insights into the energetics and selectivity of C-H activation pathways [10] [6]. Table 1 summarizes the activation energies and selectivities for various metal-catalyzed C-H activation processes relevant to benzyloxy prop-2-yn-1-yl amine functionalization. The data reveal that palladium-catalyzed carboxylate-assisted mechanisms generally exhibit the lowest activation barriers, while copper-catalyzed direct insertion shows moderate barriers but excellent functional group compatibility [1] [2].

The electronic structure of benzyloxy prop-2-yn-1-yl amine significantly influences the C-H activation pathway. The electron-donating benzyloxy group increases the electron density at adjacent carbon centers, favoring electrophilic activation mechanisms [11]. Conversely, the electron-withdrawing alkyne moiety can facilitate nucleophilic activation pathways through coordination to electron-poor metal centers [12].

Imine/Enamine Intermediate Formation Dynamics

The formation of imine and enamine intermediates represents a critical mechanistic pathway in the transformation chemistry of benzyloxy prop-2-yn-1-yl amine. These nitrogen-containing intermediates serve as key reactive species in cyclization reactions, multicomponent couplings, and cascade transformations [13] [14] [15].

Mechanistic Pathways for Imine Formation

Imine formation from benzyloxy prop-2-yn-1-yl amine and carbonyl compounds proceeds through a well-established nucleophilic addition-elimination mechanism [13] [15]. The process initiates with nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate [16]. This intermediate undergoes proton transfer from nitrogen to oxygen, followed by acid-catalyzed dehydration to generate the imine product [17].

The kinetics of imine formation are significantly influenced by the electronic properties of the benzyloxy substituent [13]. Electron-donating groups enhance the nucleophilicity of the amine nitrogen, accelerating the initial addition step, while the benzyloxy oxygen can provide intramolecular stabilization of the carbinolamine intermediate through hydrogen bonding interactions [15]. Experimental kinetic studies demonstrate formation rates ranging from 1.5 to 3.2 × 10⁻³ s⁻¹ under physiological conditions, with benzyloxy prop-2-yn-1-yl amine derivatives showing enhanced reactivity compared to simple propargylamines [14].

Enamine Formation Dynamics

When benzyloxy prop-2-yn-1-yl amine derivatives bearing additional alkyl substituents on nitrogen react with carbonyl compounds, enamine formation becomes the predominant pathway [14] [18]. The mechanism parallels imine formation through the carbinolamine intermediate, but the absence of an available N-H proton prevents imine stabilization [15]. Instead, deprotonation occurs at the alpha-carbon position, generating the characteristic carbon-carbon double bond of enamines [14].

The regioselectivity of enamine formation is governed by the relative stability of possible alkene products [19]. For unsymmetrical ketones, the enamine double bond preferentially forms at the more substituted position to maximize thermodynamic stability [18]. In benzyloxy prop-2-yn-1-yl amine systems, the benzyloxy group can influence regioselectivity through steric and electronic effects, favoring formation of the more stable enamine isomer [14].

Metal-Catalyzed Intermediate Formation

Transition metal catalysts can dramatically alter the mechanism and selectivity of imine/enamine formation from propargylamine substrates [20] [21]. Gold-catalyzed processes involve initial activation of the alkyne moiety through π-coordination, followed by nucleophilic attack by external nucleophiles or intramolecular cyclization [20]. The resulting vinyl-gold intermediates can undergo further transformations including hydrolysis, substitution, or cyclization reactions [20].

In the presence of formaldehyde and gold catalysts, benzyloxy prop-2-yn-1-yl amine derivatives undergo cyclization through initial imine formation between the amine and formaldehyde, followed by intramolecular attack on the gold-activated alkyne [20]. This process generates cyclic products with high efficiency and excellent selectivity under mild reaction conditions [20].

pH Dependence and Reaction Optimization

The formation of imine and enamine intermediates from benzyloxy prop-2-yn-1-yl amine exhibits strong pH dependence, with optimal rates observed at mildly acidic to neutral conditions [13] [15]. At low pH, protonation of the amine nitrogen reduces nucleophilicity and inhibits the initial addition step [17]. Conversely, at high pH, the equilibrium favors hydrolysis of the formed imine/enamine products [16].

Table 2 presents comprehensive kinetic data for imine/enamine formation dynamics with various propargylamine substrates. The data demonstrate that benzyloxy prop-2-yn-1-yl amine derivatives exhibit enhanced formation rates and improved stability compared to unsubstituted propargylamines [13] [14]. The benzyloxy substituent provides both electronic activation and steric protection of the resulting intermediates [15].

Computational Studies and Mechanism Elucidation

Density functional theory calculations have provided detailed insights into the energetics and selectivity of imine/enamine formation pathways [10]. The calculations reveal that the initial nucleophilic addition step typically represents the rate-determining step, with activation energies ranging from 15 to 25 kcal/mol depending on substrate substitution [22]. The benzyloxy group in benzyloxy prop-2-yn-1-yl amine stabilizes the transition state through favorable orbital interactions, reducing the activation barrier by approximately 3-5 kcal/mol [10].

Stereochemical Considerations

The stereochemistry of imine/enamine intermediates significantly impacts subsequent transformations [23] [24]. Benzyloxy prop-2-yn-1-yl amine derivatives can form both E and Z isomers of imine products, with the ratio depending on reaction conditions and substrate substitution [23]. The benzyloxy group generally favors formation of the E isomer through steric interactions, which is often the more reactive species in cyclization reactions [24].

Transition State Analysis for Cyclization Processes

Cyclization reactions of benzyloxy prop-2-yn-1-yl amine and related propargylamine derivatives proceed through well-defined transition states that determine both the reaction rate and product selectivity [20] [23] [24]. Computational analysis of these transition states provides fundamental insights into the factors controlling cyclization efficiency and stereochemical outcomes [22] [25].

5-exo-dig Cyclization Mechanisms

The most common cyclization mode for benzyloxy prop-2-yn-1-yl amine involves 5-exo-dig ring closure, where the nucleophilic nitrogen attacks the internal carbon of the alkyne to form five-membered heterocycles [23] [24]. Transition state analysis reveals that this process occurs with relatively low activation energies of 16-20 kcal/mol, making it kinetically favorable under mild reaction conditions [22].

The geometry of the 5-exo-dig transition state is characterized by a nearly linear approach of the nucleophile to the alkyne, with C-N bond formation occurring at distances of 2.1-2.3 Å [22]. The benzyloxy substituent in benzyloxy prop-2-yn-1-yl amine provides stabilization through delocalization of electron density, lowering the activation barrier by approximately 4 kcal/mol compared to unsubstituted systems [25].

6-endo-dig Cyclization Pathways

Alternative cyclization can occur through 6-endo-dig pathways, leading to six-membered ring products [23]. However, this mode is generally less favorable due to higher activation energies (24-28 kcal/mol) and increased ring strain in the transition state [24]. The benzyloxy group can influence the 6-endo versus 5-exo selectivity through steric and electronic effects, typically favoring the kinetically preferred 5-exo pathway [23].

Computational studies indicate that 6-endo-dig cyclization becomes more competitive when additional stabilizing groups are present on the alkyne or when the reaction is conducted under thermodynamic control at elevated temperatures [22]. The transition state geometry involves a more bent approach angle and longer C-N bond distances compared to 5-exo-dig cyclization [25].

Metal-Catalyzed Cyclization Mechanisms

Transition metal catalysts dramatically alter the cyclization mechanism and energetics [20] [26] [27]. Gold-catalyzed cyclization of benzyloxy prop-2-yn-1-yl amine proceeds through initial π-coordination of the metal to the alkyne, followed by intramolecular nucleophilic attack [20]. The resulting vinyl-gold intermediate can undergo protodemetalation or further functionalization depending on reaction conditions [20].

The transition state for gold-catalyzed cyclization is characterized by a three-center interaction involving the nucleophilic nitrogen, alkyne carbon, and gold center [20]. This coordination significantly lowers the activation energy to 12-16 kcal/mol and enhances regioselectivity through electronic polarization of the alkyne [27]. The benzyloxy group provides additional stabilization through weak coordination to the gold center [20].

Palladium-Catalyzed Cyclization Dynamics

Palladium-catalyzed cyclization of propargylamine substrates involves more complex mechanisms with multiple intermediates and transition states [23] [24]. The process typically begins with oxidative addition of a coupling partner (such as an aryl halide) to generate a palladium(II) intermediate, followed by coordination of the propargylamine substrate [28].

The cyclization transition state involves simultaneous C-N bond formation and alkyne insertion into the palladium-carbon bond [23]. This concerted process occurs with activation energies of 18-22 kcal/mol and demonstrates excellent stereochemical control [24]. The benzyloxy substituent influences both the electronics and sterics of the transition state, enhancing selectivity for specific regio- and stereoisomers [23].

Spirocyclization and Ring Expansion Pathways

Under specific conditions, benzyloxy prop-2-yn-1-yl amine derivatives can undergo spirocyclization or ring expansion reactions through alternative transition states [29]. Spirocyclization involves nucleophilic attack at a distal position to generate spiro-fused ring systems, while ring expansion proceeds through fragmentation and recombination mechanisms [29].

The transition states for these processes are generally higher in energy (19-28 kcal/mol) but can become competitive when stabilized by appropriate substituents or catalysts [29]. Computational analysis reveals that the benzyloxy group can facilitate spirocyclization through stabilization of carbocationic intermediates [22].

Solvent and Temperature Effects

The energetics and selectivity of cyclization transition states are significantly influenced by solvent polarity and temperature [26] [27]. Polar solvents stabilize ionic transition states and can shift the mechanism toward more polar pathways [26]. Temperature effects are particularly important for controlling kinetic versus thermodynamic selectivity in competing cyclization modes [27].

Table 3 provides a comprehensive analysis of transition state energetics for various cyclization processes relevant to benzyloxy prop-2-yn-1-yl amine. The data demonstrate that 5-exo-dig cyclization consistently exhibits the lowest activation energies and highest product selectivities [23] [24].

Dynamic Effects and Non-Statistical Behavior

Recent computational studies have revealed that some cyclization reactions of propargylamine derivatives exhibit non-statistical behavior, where the product distribution is determined by dynamic effects rather than thermodynamic stability [29]. This phenomenon occurs when the interconversion of intermediates is slower than the cyclization process, leading to kinetically controlled product formation [29].

For benzyloxy prop-2-yn-1-yl amine systems, dynamic effects can lead to unusual selectivities that cannot be predicted solely from transition state energies [29]. The benzyloxy group can influence these dynamic effects through its impact on conformational flexibility and reaction coordinate topology [22].